Cyclohexanol, 1-(aminomethyl)-2-methyl-
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Overview
Description
Cyclohexanol, 1-(aminomethyl)-2-methyl- is an organic compound with the molecular formula C8H17NO It is a derivative of cyclohexanol, where the hydroxyl group is substituted with an aminomethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 1-(aminomethyl)-2-methyl- typically involves the following steps:
Starting Material: Cyclohexanol is used as the starting material.
Aminomethylation: The hydroxyl group of cyclohexanol is substituted with an aminomethyl group. This can be achieved through a Mannich reaction, where cyclohexanol reacts with formaldehyde and a primary or secondary amine.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanol, 1-(aminomethyl)-2-methyl- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 1-(aminomethyl)-2-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Methyl iodide (CH3I), Methyl bromide (CH3Br)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Amines, Alcohols
Substitution: Alkylated derivatives
Scientific Research Applications
Cyclohexanol, 1-(aminomethyl)-2-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclohexanol, 1-(aminomethyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert their effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: The parent compound, which lacks the aminomethyl and methyl groups.
Cyclohexanone: An oxidized form of cyclohexanol, used as an industrial solvent and precursor to nylon.
1-Aminomethylcyclohexanol: A similar compound with only the aminomethyl group.
Uniqueness
Cyclohexanol, 1-(aminomethyl)-2-methyl- is unique due to the presence of both aminomethyl and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(aminomethyl)-2-methylcyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7-4-2-3-5-8(7,10)6-9/h7,10H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNRQOBLTCHJRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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